Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Description
Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate is a tetrahydropyridine derivative characterized by a hydroxyl group at position 5, a methyl group at position 2, and an ethyl ester at position 4.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h6,10-11H,3-5H2,1-2H3 |
InChI Key |
FCHNYIOTDDLOFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CNC(C1)C)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Representative Reaction Conditions for Multicomponent Synthesis
| Component | Role | Quantity (mmol) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetaldehyde | Methyl group source | 10.0 | 2 | 44 |
| Ethyl cyanoacetate | Cyano donor | 10.0 | 12 | 90 |
| Ethyl acetoacetate | Ester precursor | 10.0 | 7 | 68 |
| Ammonium acetate | Nitrogen source | 15.0 | – | – |
Data adapted from analogous tetrahydropyridine syntheses.
Cyclization of Enamine Intermediates
An alternative route involves the cyclization of preformed enamine intermediates. This method, adapted from the synthesis of related 3-carboxyethyl-tetrahydropyridines, proceeds in three stages:
- Enamine formation : Reacting ethyl acetoacetate with ammonium acetate in ethanol yields the enamine intermediate.
- Bromopropionylation : Treatment with 2-bromopropionyl bromide in dichloromethane introduces the bromomethyl group.
- Intramolecular cyclization : Heating in the presence of DMAP (4-dimethylaminopyridine) catalyzes ring closure.
Key advantages include better control over stereochemistry, with the hydroxyl group’s configuration determined during the cyclization step. The reaction typically achieves 50–65% yields after purification by recrystallization from ethanol.
Stereoselective Dehydration and Isomerization
Recent studies highlight a post-cyclization isomerization process that enhances stereochemical purity. After initial cyclization to form 2-hydroxypiperidine derivatives, prolonged stirring at room temperature induces dehydration to generate 3,4,5,6-tetrahydropyridine intermediates. Subsequent isomerization over four months yields the thermodynamically stable 1,4,5,6-tetrahydropyridine framework. This method, though time-intensive, produces the target compound with >95% diastereomeric excess when conducted in anhydrous dimethylformamide.
Table 2: Comparison of Synthetic Methods
| Method | Key Step | Temperature (°C) | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Multicomponent domino | Knoevenagel condensation | 65 | 2–12 h | 44–90 | 85–92 |
| Enamine cyclization | Bromopropionylation | 25 | 24 h | 50–65 | 90–95 |
| Isomerization | Dehydration | 22 | 4 months | 72 | 98 |
Industrial-Scale Production Considerations
Scale-up challenges primarily relate to controlling exothermic reactions during the domino synthesis. Pilot studies recommend:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate its mechanism of action and identify the molecular targets involved .
Comparison with Similar Compounds
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone)
Plumbagin shares the 5-hydroxy-2-methyl substitution pattern with the target compound but features a naphthoquinone core instead of a tetrahydropyridine ring. Key comparisons include:
Key Insight: While plumbagin’s quinone structure enhances redox activity (critical for antimicrobial and anticancer effects), the tetrahydropyridine core of the target compound may offer improved solubility or reduced toxicity, though further studies are needed .
Ethyl 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
This analog replaces the 5-hydroxy and 2-methyl groups with a benzyl substituent at position 1.
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)
MPTP is a neurotoxic tetrahydropyridine derivative linked to Parkinsonism.
Key Insight: Substituent positioning critically determines bioactivity. MPTP’s phenyl group confers neurotoxicity, whereas ester and hydroxyl groups in the target compound may redirect activity toward non-neuronal targets .
Comparative Analysis of Functional Properties
Antimicrobial Activity
- coli due to outer membrane barriers .
Biological Activity
Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS Number: 2489337-04-2) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antioxidant and anti-inflammatory effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 185.22 g/mol. Its structure features a tetrahydropyridine ring with hydroxyl and carboxylate functional groups, which enhance its solubility and reactivity in biological systems.
Biological Activities
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It helps reduce oxidative stress by scavenging free radicals and modulating antioxidant enzyme activities. This property is crucial for protecting cells from oxidative damage associated with various diseases.
2. Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties by modulating inflammatory pathways. It may inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammation processes. This mechanism suggests its potential use in treating conditions characterized by chronic inflammation.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Receptor Binding : The compound can bind to receptors involved in oxidative stress responses and inflammation regulation.
- Enzyme Modulation : It may act as an inhibitor or activator of enzymes related to metabolic processes and inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Oxidative Stress-related Diseases : Its antioxidant properties make it a candidate for developing treatments for diseases such as neurodegenerative disorders.
- Inflammatory Conditions : The anti-inflammatory effects suggest potential use in managing conditions like arthritis or other chronic inflammatory diseases.
- Neuroprotection : As a dual inhibitor of monoamine oxidases, it could be explored for its neuroprotective effects in conditions like depression or Parkinson's disease .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Ethyl 5-hydroxy-2-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A palladium-catalyzed cross-coupling approach using tetrakis(triphenylphosphine)palladium(0) and dimethylzinc in THF at 0°C (gradually warmed to ambient temperature) is effective for synthesizing tetrahydropyridine derivatives. Post-reaction workup includes aqueous extraction with EtOAc/CH₂Cl₂ and drying over MgSO₄ . For hydroxylated analogs, base-mediated condensation (e.g., 50% KOH in ethanol) followed by acidification (pH 3–4 with HCl) yields crystalline products . Optimization involves controlling stoichiometry, temperature, and catalyst loading.
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Methodological Answer : X-ray crystallography using Bruker Apex2 software with SHELXL refinement provides precise atomic coordinates and bond angles (e.g., fractional coordinates for C1 at −0.0681(2), y: 0.3211(2)) . NMR (¹H/¹³C) in deuterated solvents identifies functional groups, while IR confirms hydroxyl and ester moieties. Hydrogen atoms are geometrically idealized in refinement .
Q. What are critical steps in purifying this compound from reaction mixtures?
- Methodological Answer : Acidification (pH 3–4) precipitates the product, which is filtered and washed with water/ethanol . For impurities like unreacted starting materials, column chromatography (silica gel, EtOAc/hexane) or recrystallization in ethanol is recommended. Monitoring by TLC ensures purity.
Advanced Research Questions
Q. How can researchers assess the neurotoxicological potential of this compound, given structural similarities to MPTP?
- Methodological Answer : Structural parallels to MPTP (a neurotoxin targeting substantia nigra) warrant in vitro assays using dopaminergic neuron models (e.g., SH-SY5Y cells). Measure mitochondrial dysfunction (JC-1 staining for membrane potential) and reactive oxygen species (DCFDA assay). Compare dose-response curves to MPTP and validate via immunohistochemistry for tyrosine hydroxylase loss .
Q. What strategies resolve contradictions in reported biological activities of tetrahydropyridine derivatives?
- Methodological Answer : Discrepancies may arise from purity issues (e.g., trace solvents in NMR) or assay variability. Reproduce studies using standardized protocols (e.g., MTT assay for cytotoxicity). Cross-validate with orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3). For synthesis-related contradictions, characterize byproducts via LC-MS .
Q. How do molecular modifications of the tetrahydropyridine core impact pharmacological properties?
- Methodological Answer : Substituents at the 2- and 6-positions (e.g., methyl, hydroxy groups) influence bioactivity. For example, 1-benzyl analogs show altered acetylcholinesterase inhibition , while propionoxy modifications (as in MPPP/MPTP) enhance neurotoxicity . Systematic SAR studies via combinatorial libraries (e.g., varying ester groups or aryl substitutions) can identify critical pharmacophores .
Q. How can in silico modeling complement experimental data for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to targets like acetylcholinesterase (using PDB: 4EY7). QSAR models correlate logP and polar surface area with bioavailability. MD simulations (GROMACS) assess stability in lipid bilayers. Validate predictions with in vitro assays .
Data Contradiction Analysis
Q. How to address conflicting yields or activities reported in literature?
- Methodological Answer :
Reproducibility : Replicate synthesis under identical conditions (e.g., solvent, catalyst batch).
Purity Assessment : Use HPLC-UV/LC-MS to rule out impurities >95% .
Assay Standardization : Normalize biological data to positive controls (e.g., plumbagin for cytotoxicity ).
Statistical Rigor : Apply ANOVA with post-hoc tests to evaluate significance across studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
